Gentisic acid ethanolamine

Overview

Description

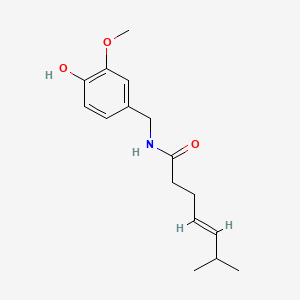

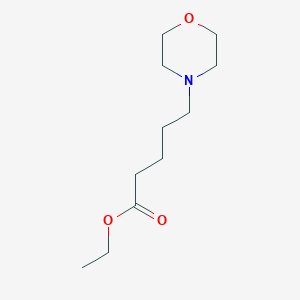

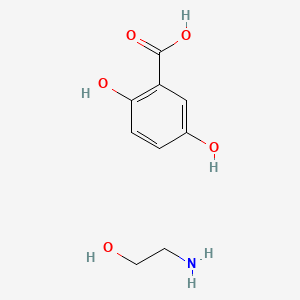

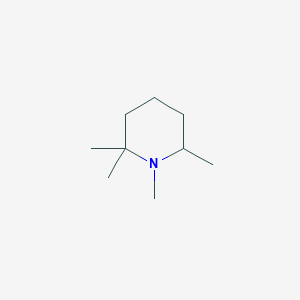

Gentisic acid ethanolamine is a compound formed from gentisic acid and ethanolamine . Gentisic acid is a dihydroxybenzoic acid, a derivative of benzoic acid, and a minor product of the metabolic breakdown of aspirin . It’s also found in the African tree Alchornea cordifolia and in wine . Ethanolamine, on the other hand, is a chemical compound that is an amide formed from carboxylic acids and ethanolamine .

Synthesis Analysis

The synthesis of gentisic acid ethanolamine might involve the reaction of gentisic acid with ethanolamine. Gentisic acid can be produced by the carboxylation of hydroquinone . Ethanolamides, including gentisic acid ethanolamine, can be prepared synthetically by heating esters with ethanolamine . A study on the synthesis of fatty ethanolamides from lauric and palmitic acid provides insights into the optimization of the conversion of these acids in the synthesis of fatty ethanolamide from monoethanolamine .Molecular Structure Analysis

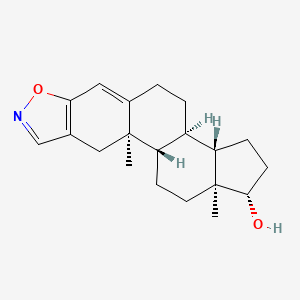

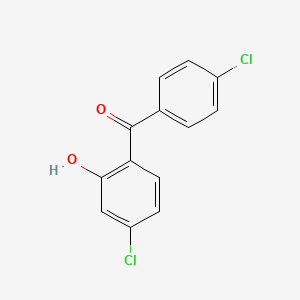

The molecular formula of gentisic acid ethanolamine is C9H11NO4 . Gentisic acid has a molecular weight of 154.12 g/mol and ethanolamine has a molecular weight of 61.1 . The structure of gentisic acid consists of a phenolic ring with an attached carbon chain bearing a carboxylic group .Chemical Reactions Analysis

In the presence of the enzyme gentisate 1,2-dioxygenase, gentisic acid reacts with oxygen to give maleylpyruvate . This reaction is an example of the unique regioselective reaction of gentisic acid in the presence of molecular oxygen .Physical And Chemical Properties Analysis

Gentisic acid is a white to yellow powder with a melting point of 204 °C . It has a chemical formula of C7H6O4 and a molar mass of 154.12 g/mol . Ethanolamine is a colorless, viscous liquid or solid (below 51°F) with an unpleasant, ammonia-like odor .Scientific Research Applications

Pharmacological Effects and Toxicity Gentisic acid (GA) exhibits a range of therapeutic effects, including anti-inflammatory, antigenotoxic, hepatoprotective, neuroprotective, antimicrobial, and particularly strong antioxidant activities. It's a metabolite of aspirin and found in various plants like Gentiana spp., Citrus spp., and in fruits such as apples and blackberries. This study reviews its pharmacological effects, pharmacokinetics, toxicity, and pharmaceutical applications (Abedi, Razavi, & Hosseinzadeh, 2019).

Metabolism in Human Body Gentisic acid's absorption and excretion were studied to clarify confusion in literature, revealing insights into its metabolic pathways and interactions with compounds like methyl cellulose and Benemid in the human body (Clarke & Mosher, 1953).

Antioxidant Properties GA inhibits low-density lipoprotein (LDL) oxidation and formation of cholesterol ester hydroperoxides in human plasma. It exhibits potent free radical scavenging activity, suggesting a partial explanation for the anti-atherogenic effects of aspirin (Ashidate et al., 2005).

Effect on Tumor Promotion and Oxidative Stress GA was found to affect tumor promotion-related events in murine skin, potentially suppressing the promotion stage via inhibition of oxidative stress, though not affecting the polyamine biosynthetic pathway (Sharma, Khan, & Sultana, 2004).

Safety and Hazards

Ethanolamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Gentisic acid has been classified as very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

Future Directions

Gentisic acid ethanolamine, like other ethanolamides, could play physiological roles as lipid neurotransmitters and autacoids . Research into the regioselective reaction mechanism of gentisic acid catalyzed by the gentisate 1,2-dioxygenase enzyme could pave a new route in the mechanism of degradation processes of PAH pollutants by dioxygenase enzymes, and provide molecular insights into the design of iron-containing biomimetic catalysts .

properties

IUPAC Name |

2-aminoethanol;2,5-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4.C2H7NO/c8-4-1-2-6(9)5(3-4)7(10)11;3-1-2-4/h1-3,8-9H,(H,10,11);4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTFIQYVASYRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)O.C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274760 | |

| Record name | 2-aminoethanol; 2,5-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gentisic acid ethanolamine | |

CAS RN |

7491-35-2 | |

| Record name | Gentisic acid ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminoethanol; 2,5-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTISIC ACID ETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJL7EVT77G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3061180.png)